Ethyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethoxycarbonyl group and an acetaldehyde group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of imidazole with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the acetaldehyde group through a formylation reaction. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in biological processes and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-acetaldehyde: Lacks the ethoxycarbonyl group but has similar reactivity.
Ethyl imidazole-4-carboxylate: Contains an ethoxycarbonyl group but lacks the aldehyde group.
Imidazole-4-carboxaldehyde: Contains an aldehyde group but lacks the ethoxycarbonyl group.
Uniqueness
(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde is unique due to the presence of both the ethoxycarbonyl and aldehyde groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
172498-95-2 |
---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 4-(2-oxoethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)10-5-7(3-4-11)9-6-10/h4-6H,2-3H2,1H3 |
InChI Key |
QBSKKRMMJPNRDH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=C(N=C1)CC=O |
Canonical SMILES |
CCOC(=O)N1C=C(N=C1)CC=O |
Synonyms |
1H-Imidazole-1-carboxylic acid, 4-(2-oxoethyl)-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.